2-Cyano-3-thiophen-3-ylprop-2-enamide
Description
2-Cyano-3-thiophen-3-ylprop-2-enamide is a chemical compound with the molecular formula C8H6N2OS and a molecular weight of 178.21 g/mol It is known for its unique structure, which includes a cyano group, a thiophene ring, and an enamide moiety
Properties
Molecular Formula |
C8H6N2OS |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
2-cyano-3-thiophen-3-ylprop-2-enamide |
InChI |
InChI=1S/C8H6N2OS/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5H,(H2,10,11) |
InChI Key |
ZXICRUZKUISQPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C=C(C#N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-thiophen-3-ylprop-2-enamide typically involves the reaction of thiophene-3-carboxaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source . The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Base: Bases such as sodium ethoxide or potassium carbonate are frequently employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2-Cyano-3-thiophen-3-ylprop-2-enamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-thiophen-3-ylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-thiophen-3-ylprop-2-enamide has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Cyano-3-thiophen-3-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and thiophene ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(thiophen-2-yl)prop-2-enamide: This compound has a similar structure but with the thiophene ring at a different position.
2-Cyano-3-(furan-3-yl)prop-2-enamide: This compound has a furan ring instead of a thiophene ring.
Uniqueness
2-Cyano-3-thiophen-3-ylprop-2-enamide is unique due to the specific positioning of the thiophene ring and the cyano group, which imparts distinct chemical and biological properties.
Biological Activity
2-Cyano-3-thiophen-3-ylprop-2-enamide, also referred to as N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide, is an organic compound characterized by its unique structural features, including a cyano group and a thiophene ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Structural Characteristics
The molecular formula of 2-cyano-3-thiophen-3-ylprop-2-enamide is . Its structure includes:
- Cyano Group : Facilitates hydrogen bonding and electrostatic interactions.
- Thiophene Ring : Engages in π-π stacking interactions, which may modulate the activity of various biological targets.
The specific Z-isomer configuration of this compound influences its reactivity and interaction profiles compared to its E-isomer and other thiophene derivatives, making it a significant subject for further study in synthetic and medicinal chemistry contexts .
Biological Activities
Research indicates that 2-cyano-3-thiophen-3-ylprop-2-enamide exhibits several biological activities:
1. Antimicrobial Properties
- Studies have shown that compounds with similar structures can act as effective antimicrobial agents. The presence of the thiophene ring is believed to enhance the antimicrobial activity by interacting with microbial cell membranes.
2. Anticancer Potential
- Preliminary investigations suggest that this compound may inhibit certain enzymes or signaling pathways crucial for cancer cell proliferation. The cyano group may play a role in modulating these pathways, although specific molecular targets are yet to be fully elucidated .
3. Anti-inflammatory and Antioxidant Activities
- There is ongoing research into the anti-inflammatory and antioxidant properties of this compound, which could lead to therapeutic applications in treating conditions associated with oxidative stress .
The exact mechanism of action for 2-cyano-3-thiophen-3-ylprop-2-enamide is not completely understood. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other thiophene derivatives.
- Target Interactions : It could interact with various receptors or proteins within cells, leading to altered signaling pathways that affect cell survival and proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of 2-cyano-3-thiophen-3-ylprop-2-enamide:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at concentrations as low as 25 µM. |
| Study B | Anticancer Activity | Showed that the compound reduced cell viability in cancer cell lines by approximately 50% at a concentration of 50 µM. |
| Study C | Anti-inflammatory Effects | Indicated a reduction in pro-inflammatory cytokines in vitro when treated with the compound. |
These studies highlight the compound's potential across various applications, necessitating further research to confirm these effects and understand the underlying mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
